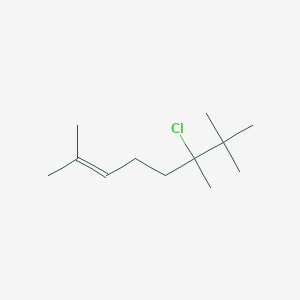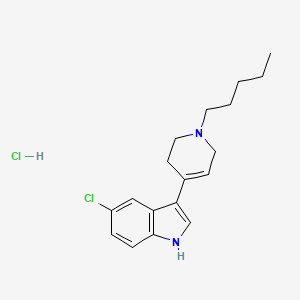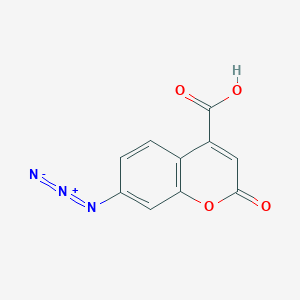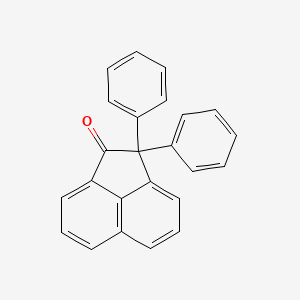
1(2H)-Acenaphthylenone, 2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Acenaphthylenone, 2,2-diphenyl- is a chemical compound known for its unique structure and properties. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features two phenyl groups attached to the acenaphthylenone core. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Acenaphthylenone, 2,2-diphenyl- typically involves the reaction of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Acenaphthylenone, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction reactions can convert it into acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted acenaphthene and acenaphthenequinone derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1(2H)-Acenaphthylenone, 2,2-diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1(2H)-Acenaphthylenone, 2,2-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A parent compound with a simpler structure.
Acenaphthenequinone: An oxidized derivative with different reactivity.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar properties.
Uniqueness
1(2H)-Acenaphthylenone, 2,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85925-12-8 |
|---|---|
Formule moléculaire |
C24H16O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,2-diphenylacenaphthylen-1-one |
InChI |
InChI=1S/C24H16O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H |
Clé InChI |
LOAIIYHYHVVAME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

silane](/img/structure/B14427335.png)
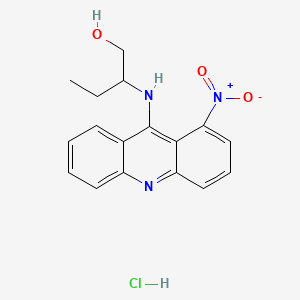


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
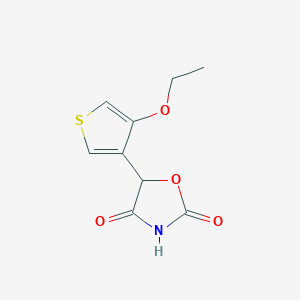
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
